molecular formula C9H5Br2F2N3 B6344647 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-09-9

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344647
CAS No.: 1240580-09-9
M. Wt: 352.96 g/mol
InChI Key: QJEBHPOJKPLCAX-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H5Br2F2N3 and a molecular weight of 352.96 g/mol

Preparation Methods

The synthesis of 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzyl bromide and 3,5-dibromo-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).

    Reaction Steps: The 2,4-difluorobenzyl bromide is reacted with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base to form the desired product.

Chemical Reactions Analysis

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts, and various organic solvents.

Scientific Research Applications

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: This compound shares similar bromine and fluorine substitutions but differs in its core structure.

    1,4-Dibromo-2-fluorobenzene: Another compound with bromine and fluorine substitutions, used in different chemical reactions and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEBHPOJKPLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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